molecular formula C18H42N6O B12551890 N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octanamide CAS No. 142708-37-0

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octanamide

Katalognummer: B12551890
CAS-Nummer: 142708-37-0
Molekulargewicht: 358.6 g/mol
InChI-Schlüssel: CBDUJOLCJKYVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a long chain of nitrogen and carbon atoms, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a tetraazatetradecane derivative with an octanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its long-chain structure allows it to interact with cell membranes, potentially affecting membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Known for its polyethylene glycol-like characteristics and used in polymer synthesis.

    1,14-Diamino-3,6,9,12-tetraoxatetradecane: Utilized in the synthesis of polymers and as a reagent in organic chemistry.

Uniqueness

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide stands out due to its unique combination of a long tetraazatetradecane chain and an octanamide group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

142708-37-0

Molekularformel

C18H42N6O

Molekulargewicht

358.6 g/mol

IUPAC-Name

N-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethyl]octanamide

InChI

InChI=1S/C18H42N6O/c1-2-3-4-5-6-7-18(25)24-17-16-23-15-14-22-13-12-21-11-10-20-9-8-19/h20-23H,2-17,19H2,1H3,(H,24,25)

InChI-Schlüssel

CBDUJOLCJKYVJS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)NCCNCCNCCNCCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.